molecular formula C16H24N2O15P2 B1206203 dTDP-4-dehydro-6-deoxy-L-mannose

dTDP-4-dehydro-6-deoxy-L-mannose

Cat. No. B1206203
M. Wt: 546.31 g/mol
InChI Key: PSXWNITXWWECNY-WPTIAVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-dehydro-6-deoxy-L-mannose is a dTDP-sugar having 4-dehydro-6-deoxy-L-mannose as the sugar portion. It derives from a dTDP-L-mannose. It is a conjugate acid of a dTDP-4-dehydro-6-deoxy-L-mannose(2-).

Scientific Research Applications

Biosynthesis of Specific Sugars

  • Polysaccharide Antigen Synthesis : dTDP-4-dehydro-6-deoxy-L-mannose plays a role in the synthesis of unusual sugars like 6-deoxy-l-talose, found in the cell wall components of some bacteria, including Actinobacillus actinomycetemcomitans (Nakano et al., 2000).
  • Conversion to dTDP-L-Rhamnose : It's involved in the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-L-rhamnose, a process crucial in Pseudomonas aeruginosa (Melo & Glaser, 1968).
  • 6-Deoxyhexose Metabolism : This compound is a key player in the metabolism of 6-deoxyhexoses, such as L-fucose and L-rhamnose, in both bacterial and animal cells (Tonetti et al., 1998).

Structural Analysis and Enzymatic Studies

  • Dehydratase Mechanism : Studies on RmlB (dTDP-D-glucose 4,6-dehydratase) provide insights into the dehydratase mechanism that involves the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, an important step in the overall synthesis process (Allard et al., 2002).
  • dTDP-L-Rha Biosynthesis in Pseudomonas Putida : The epimerization of dTDP-4-keto-6-deoxy-d-glucose to dTDP-4-keto-6-deoxy-l-mannose in the dTDP-L-rhamnose biosynthesis pathway is highlighted in studies on Pseudomonas putida (Koller & Lassak, 2021).

Practical Applications

  • Production of Unusual Sugars in Antibiotics : The enzymatic production of dTDP-4-keto-6-deoxy-D-glucose, an intermediate for various unusual sugars in antibiotics, is an area of significant research interest (Kharel et al., 2004).
  • Novel Sugar Synthesis in Metabolic Engineering : The synthesis of unnatural flavonoid glycosides using dTDP-4-dehydro-6-deoxy-L-mannose in genetically engineered Escherichia coli is another application area (Yoon et al., 2012).

properties

Product Name

dTDP-4-dehydro-6-deoxy-L-mannose

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(3R,4S,6S)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,12+,13+,15?/m0/s1

InChI Key

PSXWNITXWWECNY-WPTIAVDBSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-6-deoxy-L-mannose
Reactant of Route 2
dTDP-4-dehydro-6-deoxy-L-mannose
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dTDP-4-dehydro-6-deoxy-L-mannose
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dTDP-4-dehydro-6-deoxy-L-mannose
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Reactant of Route 6
dTDP-4-dehydro-6-deoxy-L-mannose

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